molecular formula C12H8FNO2 B595121 3-(4-Fluorophenyl)isonicotinic acid CAS No. 1214348-98-7

3-(4-Fluorophenyl)isonicotinic acid

Cat. No.: B595121
CAS No.: 1214348-98-7
M. Wt: 217.199
InChI Key: SAVPAPRZYFBSII-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)isonicotinic acid (CAS: 1214348-98-7) is a fluorinated derivative of isonicotinic acid, featuring a 4-fluorophenyl substituent at the 3-position of the pyridine ring. The introduction of fluorine atoms or fluorinated groups into aromatic systems often enhances metabolic stability, bioavailability, and binding affinity to biological targets, making this compound a valuable scaffold for drug development .

Properties

IUPAC Name

3-(4-fluorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVPAPRZYFBSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673415
Record name 3-(4-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214348-98-7
Record name 3-(4-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)isonicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with isonicotinic acid under specific conditions. One common method includes the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction. The reaction mixture is often heated and refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted aromatic compounds .

Scientific Research Applications

3-(4-Fluorophenyl)isonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 3-(4-Fluorophenyl)isonicotinic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents pKa (Predicted)
This compound 1214348-98-7 C₁₂H₈FNO₂ 231.20 4-Fluorophenyl at pyridine-3-position Not reported
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid 42729-22-6 C₁₃H₁₀F₃N₂O₂ 298.23 3-Trifluoromethylphenylamino at pyridine-2-position Not reported
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid 885588-03-4 C₁₂H₈FIN₂O₂ 358.11 2-Fluoro-4-iodophenylamino at pyridine-3-position Not reported
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 1267011-08-4 C₁₂H₈FNO₃ 247.20 3-Fluorophenyl at pyridine-5-position; hydroxy at pyridine-2-position Not reported
2-(3-Chloro-4-fluorophenyl)isonicotinic acid 1261951-49-8 C₁₂H₇ClFNO₂ 251.64 3-Chloro-4-fluorophenyl at pyridine-2-position 1.71

Functional Group Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the parent compound is moderately electron-withdrawing, which may enhance metabolic stability compared to non-fluorinated analogs . The iodo substituent in 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid introduces steric bulk and may influence radiolabeling applications or halogen bonding in drug-receptor interactions .
  • The chloro substituent in 2-(3-Chloro-4-fluorophenyl)isonicotinic acid increases lipophilicity, which could improve membrane permeability but may also raise toxicity concerns .

Biological Activity

3-(4-Fluorophenyl)isonicotinic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C12H8FNO2. It is synthesized through the reaction of 4-fluorobenzaldehyde with isonicotinic acid, typically using acetonitrile as a solvent and a suitable catalyst under reflux conditions. The presence of the fluorophenyl group enhances its chemical properties, making it a unique derivative of isonicotinic acid.

Biological Activity Overview

The biological activities of this compound are primarily investigated in two areas: antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study found that derivatives of isonicotinic acid, including this compound, displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The bactericidal action appears to involve inhibition of protein synthesis pathways, followed by disruption of nucleic acid and peptidoglycan production .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acids
Klebsiella pneumoniaeNot specifiedGeneral antimicrobial activity

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. Preliminary investigations suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies on similar compounds have shown that modifications at the aromatic positions can significantly enhance their cytotoxicity against various cancer cell lines .

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical Cancer)Not reportedApoptosis induction
MCF-7 (Breast Cancer)Not reportedCell cycle arrest

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors associated with disease pathways, leading to its observed biological effects. For example, structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring can modulate binding affinity to biological targets .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A research team evaluated several derivatives of isonicotinic acid, including this compound, against clinical isolates of Staphylococcus aureus. The findings indicated a strong correlation between structural modifications and enhanced antibacterial activity .
  • Cytotoxicity Assessment : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. This suggests potential for development into therapeutic agents targeting specific cancer types .

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